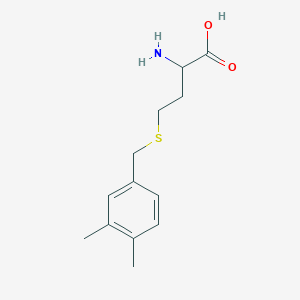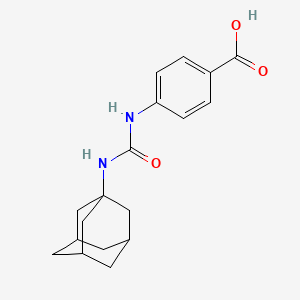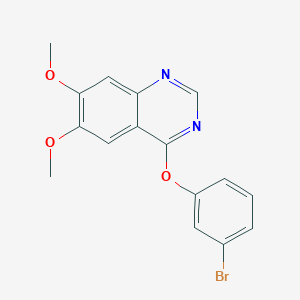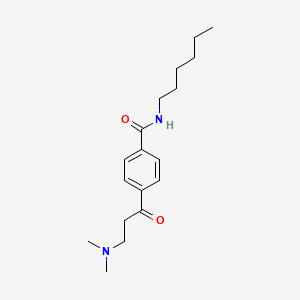
4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide is an organic compound with a complex structure that includes a benzamide core, a dimethylamino group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide typically involves a multi-step process. One common method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form the acylated benzene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
Dimethylaminopropylamine (DMAPA): Used in the preparation of surfactants and personal care products.
3-(Dimethylamino)phenylpropanoic acid hydrochloride: A related compound with similar structural features.
Uniqueness
4-(3-(Dimethylamino)propanoyl)-N-hexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propanoyl]-N-hexylbenzamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-6-7-13-19-18(22)16-10-8-15(9-11-16)17(21)12-14-20(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,19,22) |
InChI Key |
BARBHIHQBFLEIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)C(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



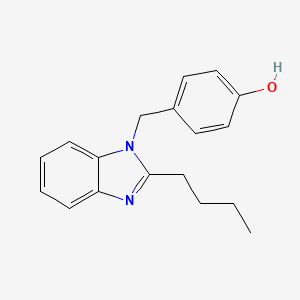
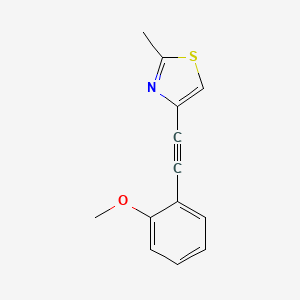
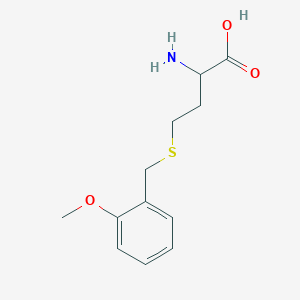
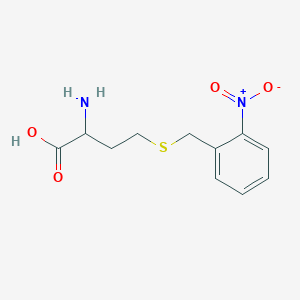
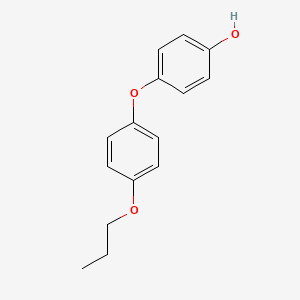
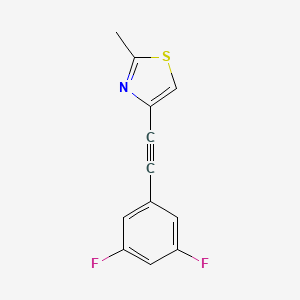

![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)

